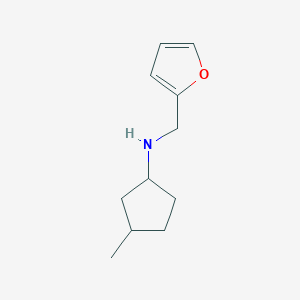
N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine is an organic compound that features a furan ring attached to a cyclopentane ring via a methylamine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-furancarboxaldehyde with 3-methylcyclopentanone in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with ammonia or an amine source to form the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using optimized conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored as a method to enhance reaction rates and improve yields . The use of effective coupling reagents such as DMT/NMM/TsO− or EDC in a microwave reactor has been shown to produce good yields of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce tetrahydrofuran derivatives .
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of pharmaceuticals, resins, and agrochemicals.
Mecanismo De Acción
The mechanism by which N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine exerts its effects involves interactions with specific molecular targets. The furan ring can interact with enzymes and receptors, influencing various biochemical pathways. The amine group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: This compound has a similar furan ring structure but differs in the linkage to the cyclopentane ring.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound features a furan ring attached to a benzohydrazide moiety.
Uniqueness
N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a furan ring with a cyclopentane ring via a methylamine linkage makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-9-4-5-10(7-9)12-8-11-3-2-6-13-11/h2-3,6,9-10,12H,4-5,7-8H2,1H3 |
Clave InChI |
YOQOOLODYAIRSS-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1)NCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-7-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067813.png)
![4-[(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B13067829.png)
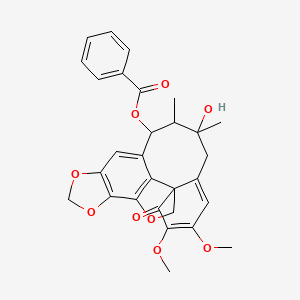
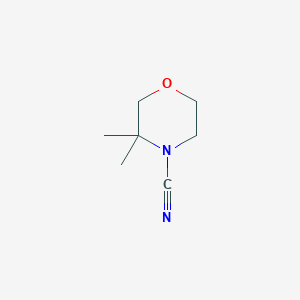
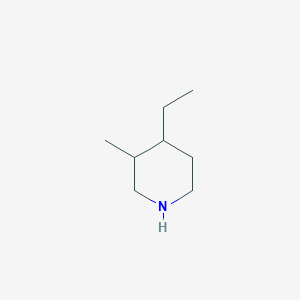
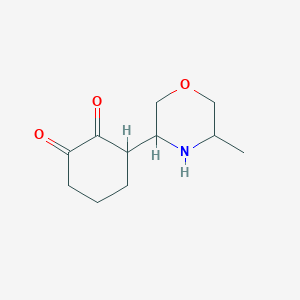
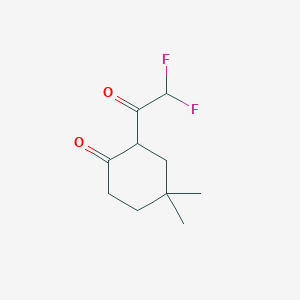
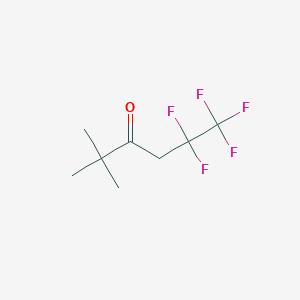
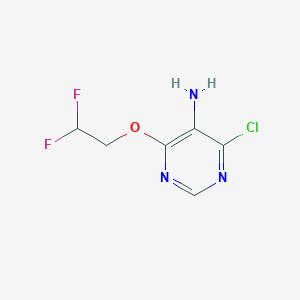
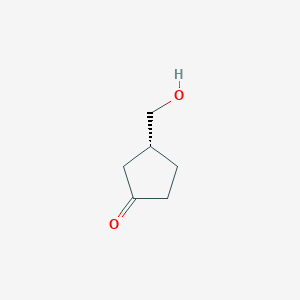
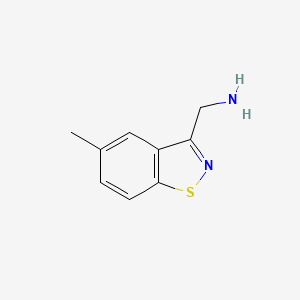
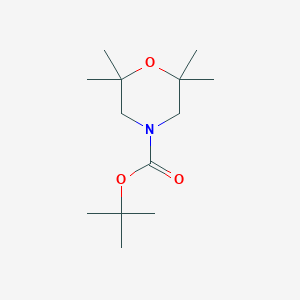
![4-bromo-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13067887.png)
